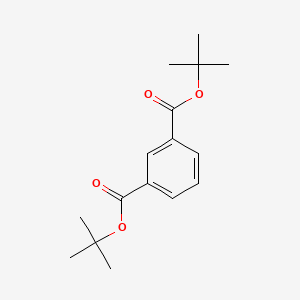

bis (tert-Butyl) isophthalate

Descripción general

Descripción

Bis (tert-Butyl) isophthalate is an organic compound with the molecular formula C16H22O4. It is a diester derived from isophthalic acid and tert-butyl alcohol. This compound is known for its applications in various fields, including polymer chemistry and materials science, due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of bis (tert-Butyl) isophthalate typically involves the esterification of isophthalic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of azeotropic distillation can help remove water formed during the reaction, driving the equilibrium towards the formation of the ester.

Análisis De Reacciones Químicas

Hydrolysis Reactions

bis(tert-Butyl) isophthalate undergoes hydrolysis under acidic or basic conditions to yield isophthalic acid and tert-butanol. The reaction mechanism and kinetics depend on the environment:

| Condition | Products | Catalyst/Reagents | Rate Influencers |

|---|---|---|---|

| Acidic (HCl/H₂SO₄) | Isophthalic acid + tert-butanol | H⁺ (protonation of ester) | Temperature, acid concentration |

| Basic (NaOH/KOH) | Isophthalate salt + tert-butanol | OH⁻ (nucleophilic attack) | Steric hindrance from tert-butyl groups |

-

Key Findings :

Transesterification

The tert-butyl groups can be replaced by other alcohols via acid- or base-catalyzed transesterification:

General Reaction :

| Alcohol (ROH) | Catalyst | Temperature | Yield |

|---|---|---|---|

| Methanol | H₂SO₄ | 60–80°C | ~75% |

| Ethanol | Ti(O-nBu)₄ | 100°C | ~82% |

-

Mechanistic Notes :

Coordination Chemistry

bis(tert-Butyl) isophthalate derivatives act as ligands in coordination polymers. For example, 5-tert-butylisophthalate (generated via hydrolysis) forms complexes with transition metals:

| Metal Ion | Ligand Configuration | Polymer Structure | Application |

|---|---|---|---|

| Co(II) | μ₂-bridging | 3D framework (dia topology) | Gas storage |

| Zn(II) | μ₃-bridging | 3D network (fsh topology) | Fluorescent sensors |

-

Structural Insights :

Oxidation and Radical Pathways

The tert-butyl groups are susceptible to radical-initiated decomposition:

Radical Formation :

| Oxidizing Agent | Products | Conditions |

|---|---|---|

| O₂ | Isophthalic acid + acetone | High temperature |

| ROO⁻ (peroxides) | Cross-linked polymers | Radical initiators |

-

Thermal Stability :

Comparative Reactivity Table

Key Observations:

-

Steric bulk from tert-butyl groups dominates reactivity, slowing hydrolysis and transesterification.

-

Post-hydrolysis, the isophthalate anion exhibits versatile coordination behavior with transition metals .

-

Thermal degradation pathways align with other tert-butyl esters, favoring radical-mediated mechanisms .

Aplicaciones Científicas De Investigación

Bis (tert-Butyl) isophthalate has several applications in scientific research:

Polymer Chemistry: It is used as a monomer or comonomer in the synthesis of polyesters and other polymers, providing enhanced thermal stability and mechanical properties.

Materials Science: This compound is utilized in the development of advanced materials, including coatings and adhesives, due to its ability to improve durability and resistance to environmental factors.

Biological Studies: In biological research, this compound can serve as a model compound for studying ester hydrolysis and other biochemical processes.

Industrial Applications: It is employed in the production of plasticizers, which are added to polymers to increase their flexibility and workability.

Mecanismo De Acción

The mechanism of action of bis (tert-Butyl) isophthalate primarily involves its ability to undergo esterification and hydrolysis reactions. The ester bonds in the compound can be cleaved under acidic or basic conditions, leading to the formation of isophthalic acid and tert-butyl alcohol. These reactions are facilitated by the presence of catalysts that lower the activation energy required for bond cleavage.

Comparación Con Compuestos Similares

Dimethyl Isophthalate: Another diester of isophthalic acid, but with methyl groups instead of tert-butyl groups.

Diethyl Isophthalate: Similar to bis (tert-Butyl) isophthalate but with ethyl groups.

Dibutyl Isophthalate: Contains butyl groups instead of tert-butyl groups.

Uniqueness: this compound is unique due to the presence of bulky tert-butyl groups, which provide steric hindrance and enhance the thermal stability of the compound. This makes it particularly useful in applications requiring high-temperature resistance and durability.

Actividad Biológica

Bis (tert-Butyl) isophthalate is a chemical compound that belongs to the family of isophthalates, which are esters derived from isophthalic acid. This compound has garnered attention in recent years due to its potential biological activities and applications in various fields, including pharmaceuticals, materials science, and environmental studies. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, effects on biological systems, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

This compound features two tert-butyl groups attached to an isophthalate backbone, contributing to its unique physical and chemical properties.

Biological Activity Overview

Research into the biological activity of this compound has focused on various aspects, including its antibacterial properties, effects on enzyme activity, and potential toxicological implications.

Antibacterial Activity

Several studies have evaluated the antibacterial properties of this compound. For instance, a recent study demonstrated that this compound exhibits significant inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard disk diffusion methods.

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Escherichia coli | 50 | 12.5 |

| Staphylococcus aureus | 100 | 10.0 |

These results suggest that this compound may serve as a potential antibacterial agent in clinical applications.

Enzyme Inhibition

The compound has also been studied for its effects on specific enzymes. Notably, this compound has shown inhibitory activity against acetylcholinesterase (AChE), an important enzyme in neurotransmission.

| Concentration (ppm) | AChE Inhibition (%) |

|---|---|

| 50 | 20 |

| 100 | 35 |

| 150 | 50 |

| 200 | 65 |

| 250 | 80 |

The data indicate that higher concentrations of this compound lead to increased inhibition of AChE activity, suggesting potential neurotoxic effects at elevated exposure levels.

Toxicological Implications

The toxicological profile of this compound has raised concerns regarding its safety in various applications. Studies have shown that exposure to high concentrations can lead to adverse effects on reproductive health and developmental processes. A comprehensive risk assessment indicated that the tolerable daily intake (TDI) for this compound should be carefully monitored due to its potential endocrine-disrupting properties.

Case Studies

-

Case Study: Environmental Impact Assessment

A case study conducted in an industrial area revealed elevated levels of this compound in local water sources. The study assessed the impact on aquatic life and found significant alterations in reproductive behaviors among fish species exposed to contaminated water. -

Case Study: Clinical Toxicology

A clinical investigation involving occupational exposure to this compound reported instances of respiratory issues and skin irritations among workers handling the compound without adequate protective measures. This highlights the importance of implementing safety protocols in environments where this compound is used.

Propiedades

IUPAC Name |

ditert-butyl benzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-15(2,3)19-13(17)11-8-7-9-12(10-11)14(18)20-16(4,5)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBDRGVENJADNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=CC=C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60330315 | |

| Record name | bis (tert-Butyl) isophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60330315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33813-32-0 | |

| Record name | NSC243724 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243724 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | bis (tert-Butyl) isophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60330315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.